1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide
Overview
Description
1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide involves multiple steps. One common method includes the reaction of phenyl-bis(trifluoromethanesulfonimide) with various reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like 4-dimethylaminopyridine (DMAP). The process involves cooling the reaction mixture to -40°C and then gradually adding trifluoromethylsulfonyl fluoride gas .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using larger reactors. The process involves maintaining a vacuum and precise temperature control to ensure high yield and purity. The final product is often recrystallized using solvents like toluene to obtain a white crystalline solid with a high purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, triethylamine, and lithium bis(trimethylsilyl)amide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups act as strong electron-withdrawing entities, stabilizing negative charges in transition states and facilitating various chemical transformations. The compound can activate substrates and stabilize partially developing negative charges, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the complex indeno-dioxaphosphocin moiety.
Trifluoromethanesulfonic anhydride: Used in similar reactions but has different reactivity and applications.
Lithium bis(trimethylsilyl)amide: Another reagent used in organic synthesis with different functional groups.
Uniqueness
1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide is unique due to its complex structure, which combines multiple functional groups and a rigid framework. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59F3NO5PS/c1-25(2)33-21-37(27(5)6)41(38(22-33)28(7)8)35-15-13-31-17-19-47-20-18-32-14-16-36(42-39(29(9)10)23-34(26(3)4)24-40(42)30(11)12)46(44(32)47)57-58(53,56-45(35)43(31)47)52-59(54,55)48(49,50)51/h13-16,21-30H,17-20H2,1-12H3,(H,52,53) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTYXKQLICBMKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59F3NO5PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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